8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
Description
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one (CAS: 417727-40-3) is a bicyclic organic compound featuring a diazabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a ketone at the 2-position. Its molecular formula is C₁₁H₁₈N₂O₃ (molecular weight: 226.276 g/mol), and it is primarily used in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors . The Boc group enhances solubility in organic solvents (e.g., DMSO) and stabilizes the amine during synthetic procedures. The compound is stored at -20°C or -80°C to prevent degradation, with a purity >98% as per analytical certificates .
Properties
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-40-3 | |
| Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
8-Substituted Derivatives
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) :
This derivative, studied via X-ray crystallography, demonstrates that substituent orientation (e.g., nitrocinnamyl chain at the 8-position) influences µ-opioid receptor selectivity. Its isomer (1b), with substituents exchanged between nitrogen atoms, showed altered pharmacological activity, highlighting the importance of regiochemistry .8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (CAS: 86580-33-8) :
Substituting Boc with a benzyl group increases hydrophobicity (molecular weight: 215.29 g/mol). This compound is used in nicotinic receptor modulation but lacks the Boc group’s stability under acidic conditions, limiting its utility in peptide synthesis .- 3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane: Known for analgesic properties, this derivative’s propinyl group enhances lipophilicity, improving blood-brain barrier penetration. However, isomers exhibit divergent biological behaviors, such as diuretic vs. CNS depressant effects .
Core Modifications
- 3,8-Diazabicyclo[3.2.1]octane-2,4-dione: Synthesized via hydrogenolysis of 3-benzyl-8-methyl derivatives, this dione absorbs CO₂ upon air exposure, reducing stability. Its solubility decreases with longer alkyl chains, unlike the Boc-protected analogue’s consistent solubility in DMSO .
- 8-Azabicyclo[3.2.1]octan-3-one: Used in the total synthesis of (+)-monomorine I, this ketone lacks the Boc group, requiring alternative protection strategies.
Physical and Chemical Properties
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